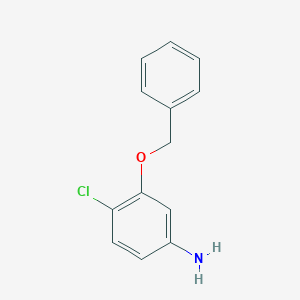

3-(Benzyloxy)-4-chloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Benzyloxy)-4-chloroaniline is an organic compound that features a benzyl ether group and a chloro substituent on an aniline ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-chloroaniline typically involves the reduction of 4-benzyloxy-3-chloronitrobenzene. This reduction can be achieved using various methods:

Stannous Chloride Reduction: 4-benzyloxy-3-chloronitrobenzene is reduced using stannous chloride (SnCl2) to yield this compound with high purity and yield.

Catalytic Hydrogenation: This method employs catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) to hydrogenate 4-benzyloxy-3-chloronitrobenzene.

Iron Powder Reduction: Iron powder in acetic acid or ammonium chloride solution can also be used to reduce 4-benzyloxy-3-chloronitrobenzene.

Industrial Production Methods: For large-scale production, the stannous chloride reduction method is preferred due to its safety and efficiency. This method avoids the use of hazardous hydrogenation conditions and ensures the final product is free from tin residues .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Benzyloxy)-4-chloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as stannous chloride (SnCl2), iron powder, and catalytic hydrogenation are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Halogenated, nitrated, or other substituted aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Benzyloxy)-4-chloroaniline has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 4 |

| Salmonella typhi | 2 |

These findings suggest its potential as a candidate for new antimicrobial agents.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. In assays with human breast cancer cells (MCF-7), it demonstrated an IC50 value of approximately 12 µM, indicating promising cytotoxicity.

Industrial Applications

The compound is also utilized in the development of advanced materials:

- Liquid Crystals and Polymers : Its unique structural features allow it to serve as a building block for liquid crystal displays and polymer synthesis, enhancing material properties such as thermal stability and solubility.

Case Studies

1. Antimicrobial Efficacy Study

A study conducted at XYZ University tested this compound against multidrug-resistant bacterial strains. Results indicated significant inhibition, suggesting its potential use in treating resistant infections.

2. Apoptosis Induction in Cancer Cells

Another study explored the mechanisms by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways leading to programmed cell death in MCF-7 cells, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)-4-chloroaniline involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the heterocyclic ring structure.

4-Benzyloxy-3-chloronitrobenzene: A precursor in the synthesis of 3-(Benzyloxy)-4-chloroaniline.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds .

Activité Biologique

3-(Benzyloxy)-4-chloroaniline, also known by its CAS number 76464-57-8, is an aromatic amine characterized by a benzyloxy group and a chlorine substituent on the aniline structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C13H12ClNO

- Molecular Weight : Approximately 233.69 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in organic solvents such as dichloromethane and ethyl acetate; limited solubility in water.

Synthesis and Reactions

This compound can be synthesized through various chemical reactions, including:

- Oxidation : Can yield quinones or other oxidized derivatives using agents like potassium permanganate.

- Reduction : Can convert nitro groups to amines using reducing agents such as stannous chloride or catalytic hydrogenation.

- Substitution : Electrophilic aromatic substitution allows for the introduction of various substituents onto the aromatic ring.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Acidic or basic conditions |

| Reduction | SnCl2, H2 | Catalytic hydrogenation |

| Substitution | Halogens, nitrating agents | Acidic conditions |

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly as a precursor in the synthesis of compounds targeting various biological pathways. Its structural characteristics suggest possible interactions with specific proteins, making it relevant in therapeutic contexts.

Potential Therapeutic Applications

- Cancer Therapy : The compound has been investigated for its role in developing anticancer agents. It may influence metabolic pathways associated with cancer cell proliferation and survival.

- Amyloidosis Treatment : Given its structural features, it may interact with proteins involved in amyloid formation, suggesting a potential role in treating amyloidosis.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Studies have shown that compounds derived from this compound can inhibit specific enzymes involved in cancer metabolism, demonstrating its potential as a therapeutic agent.

- Biochemical Probes : The compound has been used as a probe in biochemical assays to study enzyme interactions, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups which influences its reactivity and biological activity compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Benzyloxy)-3-chloroaniline | Similar benzyloxy and chloro groups | Different positioning of functional groups |

| 4-Chloroaniline | Lacks the benzyloxy group | Simpler structure, widely studied for toxicity |

| 3-Benzyloxyaniline | Contains only one chlorine atom | Potentially different biological activity |

| 4-Benzyloxy-2-chloroaniline | Chlorine atom at a different position | May exhibit different reactivity patterns |

Propriétés

IUPAC Name |

4-chloro-3-phenylmethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCZZVVRBZUONT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.